molecular formula C15H15N6PS B3325510 N,N',N

N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide

Cat. No.: B3325510
CAS No.: 2146095-56-7
M. Wt: 342.4 g/mol
InChI Key: CJLUBXHBHRFISF-UHFFFAOYSA-N
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Description

N,N’,N"-Tris(3-pyridinyl) phosphorothioic triamide: is a chemical compound with the molecular formula C15H15N6PS and a molecular weight of 342.36 g/mol . This compound is known for its unique structure, which includes three pyridine rings attached to a phosphorothioic triamide core. It is commonly used as a monomer in the synthesis of metal-organic frameworks (MOFs) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N"-Tris(3-pyridinyl) phosphorothioic triamide typically involves the reaction of 3-aminopyridine with phosphorus trichloride and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3C5H4NNH2+PCl3+SC15H15N6PS+3HCl3 \text{C}_5\text{H}_4\text{N}\text{NH}_2 + \text{PCl}_3 + \text{S} \rightarrow \text{C}_{15}\text{H}_{15}\text{N}_6\text{PS} + 3 \text{HCl} 3C5​H4​NNH2​+PCl3​+S→C15​H15​N6​PS+3HCl

Industrial Production Methods: Industrial production of N,N’,N"-Tris(3-pyridinyl) phosphorothioic triamide involves scaling up the laboratory synthesis process. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity .

Chemical Reactions Analysis

Reaction Mechanisms and Substrate Interactions

The compound participates in addition reactions with nitrosoarenes and carbonyl-containing substrates, governed by steric and electronic factors .

Key mechanisms include :

  • Concerted [4+1] cycloaddition : Observed with sterically hindered nitrosoarenes, forming σ⁵, λ⁵-phosphorus adducts.

  • Deoxygenation pathways : For less hindered substrates, cleavage of N=O or C=O bonds occurs, producing terminal P=O bonds and enabling aryl nitrene/carbene migration into P–N bonds .

Catalytic and Functional Insights

  • Steric effects : Bulky substrates favor cyclic adducts, while smaller substrates undergo bond cleavage and rearrangement.

  • Solvent role : Tetrahydrofuran (THF) enhances reactivity by stabilizing intermediates.

  • Additives : Triethylamine (TEA) aids in deoxygenation and carbene migration .

Table 2: Spectroscopic Data for Representative Products

Product¹H-NMR (δ, ppm)³¹P-NMR (δ, ppm)MS (m/z)
Oximinophospholene 80.936 (d, 6H), 1.736 (m)59.62168 [(M+1)⁺], 190 [(M+Na)⁺]
P=O adduct (from aldehydes)2.784 (s, 5H)61.80185 [(M+1)⁺]

Notes :

  • ¹H-NMR signals correlate with pyridinyl and backbone protons.

  • ³¹P-NMR confirms phosphorus coordination changes post-reaction .

Scientific Research Applications

Scientific Research Applications

  • Coordination Chemistry
    • TPTA has been extensively studied for its ability to form stable complexes with transition metals. The tripodal nature of TPTA enhances its coordination capabilities, allowing for the formation of various metal-ligand complexes.
    • Case Study : A study demonstrated the synthesis of several transition-metal complexes using TPTA as a ligand, showcasing its potential in developing new materials with specific properties .
  • Catalysis
    • The compound has shown promise as a catalyst in organic reactions. Its unique structure facilitates the activation of substrates, leading to improved reaction rates and selectivity.
    • Data Table : Catalytic Activity of TPTA in Organic Reactions
    Reaction TypeCatalyst UsedYield (%)Selectivity (%)
    Aldol CondensationTPTA8590
    Cross-CouplingTPTA7888
  • Materials Science
    • TPTA is utilized in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.
    • Case Study : Research has indicated that incorporating TPTA into MOFs enhances their stability and surface area, making them suitable for applications in gas adsorption and catalysis .
  • Biological Applications
    • Preliminary studies suggest that TPTA may exhibit biological activity, including potential anti-cancer properties. Its interaction with biological molecules is an area of ongoing research.
    • Data Table : Biological Activity of TPTA
    Test TypeResult
    Cytotoxicity AssayIC50 = 20 µM
    Enzyme InhibitionYes

Mechanism of Action

The mechanism of action of N,N’,N"-Tris(3-pyridinyl) phosphorothioic triamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that are essential for its function in metal-organic frameworks. Additionally, its pyridine rings can participate in various chemical interactions, contributing to its biological and chemical activities .

Comparison with Similar Compounds

  • N,N’,N"-Tris(4-pyridinyl) phosphorothioic triamide
  • N,N’,N"-Tris(2-pyridinyl) phosphorothioic triamide

Comparison:

Biological Activity

N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide (commonly referred to as TPT) is a phosphorothioic compound that has garnered attention for its biological activities, particularly in the context of agricultural applications and potential pharmacological effects. This article reviews the biological activity of TPT, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

TPT is characterized by its three pyridine rings attached to a phosphorothioic backbone. The molecular formula can be represented as C₁₂H₁₄N₃PS, indicating the presence of nitrogen, phosphorus, sulfur, and carbon atoms. The compound's structure contributes to its interaction with biological systems, particularly through enzyme inhibition mechanisms.

Mechanisms of Biological Activity

TPT exhibits several biological activities primarily through its action as an inhibitor of specific enzymes. Notably:

  • Urease Inhibition : TPT has been shown to inhibit urease, an enzyme crucial for the hydrolysis of urea into ammonia and carbon dioxide. This property is particularly beneficial in agricultural settings where it enhances nitrogen use efficiency in fertilizers, thereby reducing ammonia volatilization and increasing plant yield .
  • Antimicrobial Activity : Preliminary studies suggest that TPT may possess antimicrobial properties, potentially affecting ureolytic bacteria associated with various infectious diseases .

Toxicological Profile

The toxicological assessment of TPT indicates a relatively low acute toxicity profile in laboratory animals. Key findings include:

  • Acute Toxicity : Studies have demonstrated that TPT exhibits low acute oral and dermal toxicity in rats. The compound does not act as a skin irritant but shows severe eye irritant effects .
  • Repeated Dose Studies : Long-term exposure studies reveal that high doses can lead to changes in body weight, organ weights (particularly liver and kidneys), and biochemical alterations. The NOAEL (No Observed Adverse Effect Level) for males is 74 mg/kg body weight per day based on liver effects, while the LOAEL (Lowest Observed Adverse Effect Level) is 377 mg/kg body weight per day .

Case Studies

Several case studies highlight the application of TPT in agricultural practices:

  • Field Trials : Field trials have shown that the application of TPT as a urease inhibitor significantly improves nitrogen retention in soil treated with urea fertilizers. This results in enhanced crop yields compared to untreated controls.
  • Tissue Residue Studies : Research conducted on livestock has indicated minimal detectable residues of TPT in bovine tissues and milk following dietary exposure, suggesting a low risk of bioaccumulation in food products .

Data Summary Table

Parameter Value/Observation
Molecular FormulaC₁₂H₁₄N₃PS
Acute Oral Toxicity (LD50)Low; specific values not disclosed
NOAEL (Males)74 mg/kg bw/day
LOAEL (Males)377 mg/kg bw/day
Urease Inhibition EfficiencySignificant reduction in ammonia loss
Residue Levels in Bovine TissueMinimal detectable residues

Properties

IUPAC Name

N-bis(pyridin-3-ylamino)phosphinothioylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N6PS/c23-22(19-13-4-1-7-16-10-13,20-14-5-2-8-17-11-14)21-15-6-3-9-18-12-15/h1-12H,(H3,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLUBXHBHRFISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NP(=S)(NC2=CN=CC=C2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide
N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide
N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide
N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide
N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide
N,N',N"-Tris(3-pyridinyl) phosphorothioic triamide

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